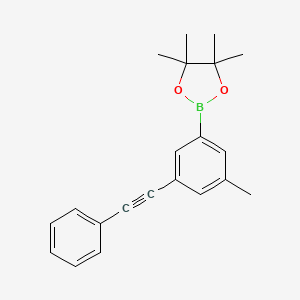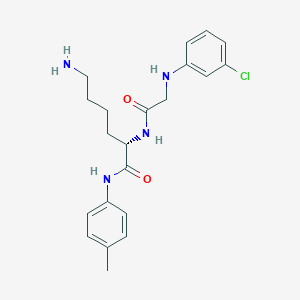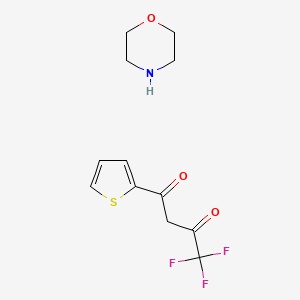
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromothiophene groups attached to the fluorene core, along with two octyl chains. It is primarily used in the field of organic electronics due to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Coupling Reaction: The brominated thiophene is then coupled with 2,7-dibromo-9,9-dioctylfluorene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Larger conjugated systems with extended π-electron networks.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the development of new materials with unique optical and electronic characteristics.
Photothermal Therapy: Investigated for use in photothermal therapy for cancer treatment due to its ability to convert light into heat.
Sensors: Utilized in the development of sensors for detecting various chemical and biological analytes.
Wirkmechanismus
The mechanism of action of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is primarily based on its electronic properties. The compound can absorb light and convert it into electrical or thermal energy. In organic electronics, it acts as a semiconductor, facilitating the transport of charge carriers. In photothermal therapy, it absorbs near-infrared light and converts it into heat, leading to the thermal ablation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is unique due to its combination of bromothiophene and dioctylfluorene moieties, which impart distinct electronic properties. This makes it particularly suitable for applications in organic electronics and photothermal therapy, where efficient light absorption and charge transport are crucial.
Eigenschaften
CAS-Nummer |
887707-05-3 |
|---|---|
Molekularformel |
C37H44Br2S2 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
2-bromo-5-[7-(5-bromothiophen-2-yl)-9,9-dioctylfluoren-2-yl]thiophene |
InChI |
InChI=1S/C37H44Br2S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)31-25-27(33-19-21-35(38)40-33)15-17-29(31)30-18-16-28(26-32(30)37)34-20-22-36(39)41-34/h15-22,25-26H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
GLKCPGGHMPJTKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(S3)Br)C4=C1C=C(C=C4)C5=CC=C(S5)Br)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)


![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)


![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
